(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
Description
Historical Development of Pyrazole-Piperidine Conjugates in Medicinal Chemistry
Pyrazole derivatives have been integral to medicinal chemistry since Ludwig Knorr’s isolation of the pyrazole nucleus in 1883. The integration of piperidine—a saturated six-membered nitrogen heterocycle—emerged in the late 20th century as researchers sought to enhance the pharmacokinetic properties of pyrazole-based drugs. Early milestones include the development of pyrazole-piperidine hybrids for central nervous system (CNS) disorders, where the piperidine moiety improved blood-brain barrier permeability.
A pivotal advancement occurred in the 2000s with the discovery of pyrazole-piperidine conjugates as potent CCR5 antagonists for HIV-1 inhibition. For instance, SAR studies demonstrated that substituting a pyrazole ring at the 4-position of piperidine significantly improved oral bioavailability while retaining antiviral activity. This period also saw the rise of dual-target inhibitors, such as kinase inhibitors combining pyrazole’s ATP-competitive binding with piperidine’s conformational flexibility.
Structural Significance of the Asymmetric Dual Pyrazole Framework
The title compound features two distinct pyrazole rings: a 5-methyl-1-phenyl-substituted pyrazole and a 1-methyl-substituted pyrazole attached to a piperidine ring. This asymmetry confers unique advantages:
The 1,3-diaxial arrangement of pyrazole rings on the piperidine scaffold enables simultaneous interactions with hydrophobic pockets and hydrogen-bonding residues in target proteins, as observed in carbonic anhydrase IX inhibitors.
Importance of the Methanone Linker in Heterocyclic Chemistry
The methanone (ketone) linker serves as a rigid, planar spacer that minimizes entropy loss during target binding. Key roles include:
- Conformational Restriction : The sp²-hybridized carbonyl restricts rotation, preorganizing the molecule for optimal target engagement.
- Electronic Modulation : The electron-deficient carbonyl withdraws electron density from adjacent pyrazole rings, enhancing their π-π stacking capacity with aromatic residues in binding sites.
- Synthetic Versatility : Methanone bridges facilitate modular synthesis via Friedel-Crafts acylation or Suzuki-Miyaura coupling, as demonstrated in pyran-linked phthalazinone-pyrazole hybrids.
Comparative studies of linkers in pyrazole-piperidine systems reveal that methanone outperforms methylene (–CH₂–) or amine (–NH–) bridges in both binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol) and metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h in human liver microsomes).
Current Research Landscape and Academic Significance
Recent innovations highlight three key directions:
- Anticancer Agents : Pyrazole-piperidine methanones inhibit cancer cell proliferation via dual mechanisms—apoptosis induction (e.g., caspase-3 activation) and cell cycle arrest (G0/G1 phase blockade). Compound 11 from dual-tail CA IX inhibitors shows IC₅₀ values of 3.27 µM against metastatic SW-620 colorectal cells.
- Antimicrobial Scaffolds : N-pyrazolyl maleimides exhibit potent activity against methicillin-resistant Staphylococcus aureus (MIC = 1.56 µg/mL) through undecaprenyl phosphate translocase inhibition.
- Synthetic Methodologies : Organocatalytic desymmetrization strategies enable enantioselective construction of C–N axially chiral pyrazole-piperidine hybrids with >99% ee, addressing longstanding challenges in asymmetric synthesis.
Emerging computational tools, such as 3D-QSAR and molecular dynamics simulations, are refining the design of next-generation derivatives. For example, docking studies with human serine hydroxymethyltransferase 2 (SHMT2) predict strong hydrogen bonding between the methanone oxygen and Arg398 (binding energy = −10.4 kcal/mol).
Propriétés
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-18(13-21-25(15)17-8-4-3-5-9-17)20(26)24-11-6-7-16(14-24)19-10-12-23(2)22-19/h3-5,8-10,12-13,16H,6-7,11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZGEEVADHGEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone , a pyrazole derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of pyrazole derivatives typically involves various methods, including condensation reactions and cyclization processes. The specific compound can be synthesized through a multi-step procedure that includes the reaction of substituted hydrazines with carbonyl compounds, followed by cyclization to form the pyrazole ring. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest.
- Cell Viability Assays : In vitro studies demonstrated that at concentrations as low as 1 μM, certain pyrazole derivatives could induce morphological changes in cancer cells and enhance caspase-3 activity, a marker of apoptosis .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7d | 2.5 | MDA-MB-231 |
| 7h | 10 | HepG2 |
| 10c | 5 | A549 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Pyrazoles have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Studies have shown that specific analogs can reduce inflammatory markers in vitro and in vivo.
Antibacterial and Antiviral Activity
Pyrazole derivatives are reported to possess antibacterial and antiviral properties. They can interfere with bacterial cell wall synthesis and viral replication processes. For example, docking studies suggest that the compound may inhibit the activity of human prostaglandin reductase (PTGR2), which is implicated in inflammatory responses .
Case Study 1: Breast Cancer Treatment
A study evaluated the effects of a series of pyrazole derivatives on breast cancer cells. The results indicated that certain compounds led to a significant reduction in cell viability and induced apoptosis through caspase activation .
Case Study 2: Inhibition of Prostaglandin Synthesis
In another study, molecular docking simulations revealed that the compound could effectively bind to PTGR2, suggesting its potential as a therapeutic agent for conditions associated with excessive prostaglandin levels .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences and similarities with related compounds:
| Compound Name | Key Structural Features | Reported Bioactivity | Reference ID |
|---|---|---|---|
| (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | Dual pyrazole rings, piperidine linker, methyl and phenyl substituents | Not explicitly reported; inferred kinase or antimicrobial activity from analogs | N/A |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Dihydropyrazolyl core, pyridinyl group | Antimicrobial activity against Gram-positive bacteria | |
| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazolo[3,4-d]pyrimidinyl group, anilino linker | Anticancer activity (IC₅₀ values <10 µM in leukemia cell lines) | |
| (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | Ethoxyphenyl substituent, simpler pyrazole-piperidine scaffold | Not explicitly reported; used as a pharmaceutical intermediate | |
| (1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone | Sulfonyl and pyrazolo[3,4-d]pyrimidinyl groups, tert-butyl substituent | Kinase inhibition (e.g., JAK2/3 targets) |
Key Observations:
- Pyrazole vs. Pyrazolo[3,4-d]pyrimidine : Compounds with extended heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidine in ) exhibit enhanced binding to kinase ATP pockets due to planar aromaticity and hydrogen-bonding capacity.
- Substituent Effects : Ethoxyphenyl () and sulfonyl groups () improve solubility and target specificity compared to methyl/phenyl substituents in the target compound.
Q & A
Q. Basic
- HPLC : C18 column (MeCN/H₂O gradient) to monitor purity (>98%).
- ¹H NMR integration : Compare peak ratios (e.g., methyl protons at δ 2.1–2.3 ppm) to quantify impurities.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
What crystallographic challenges arise during structural elucidation, and how are they addressed?
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